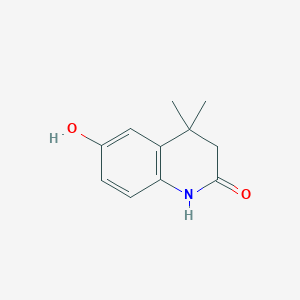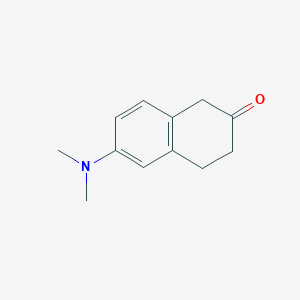
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a dimethylamino group and a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps. One common method starts with the bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent base hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. This intermediate is then subjected to reductive amination and dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenone core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: Similar in having a dimethylamino group but differs in the core structure.
N,N-Dimethylaniline: Shares the dimethylamino group but has a simpler aromatic core.
6-(Dimethylamino)purine: Contains a purine core with a dimethylamino group.
Uniqueness
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is unique due to its combination of a dimethylamino group and a dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
6-(dimethylamino)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-5-3-10-8-12(14)6-4-9(10)7-11/h3,5,7H,4,6,8H2,1-2H3 |
Clave InChI |
GPPCSZFUMGVBHV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(CC(=O)CC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


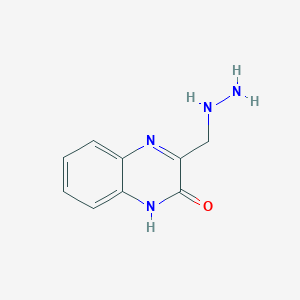
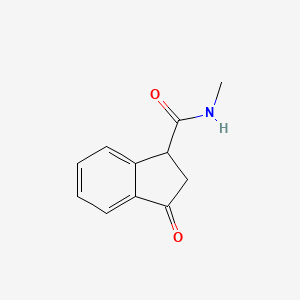
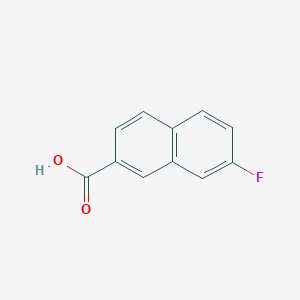


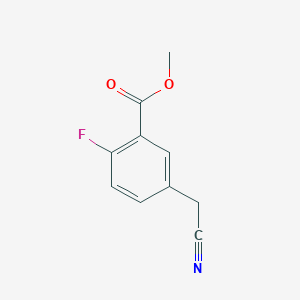

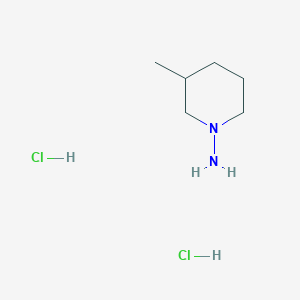



![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)

